![molecular formula C7H6N2O B185317 咪唑并[1,2-a]吡啶-2(3H)-酮 CAS No. 3999-06-2](/img/structure/B185317.png)
咪唑并[1,2-a]吡啶-2(3H)-酮
描述
Imidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The unique structural features of imidazo[1,2-a]pyridin-2(3H)-one contribute to its diverse biological activities and its utility as a building block in the synthesis of various pharmacologically active molecules .
科学研究应用
Imidazo[1,2-a]pyridin-2(3H)-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Medicinal Chemistry: The compound serves as a core structure in the development of anticancer, antiviral, and antimicrobial agents.
Biology: It is used as a probe in biological assays to study enzyme activities and protein interactions.
作用机制
Target of Action
Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives have been found to interact with a variety of targets. For instance, they have shown inhibitory activities against enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Mode of Action
The interaction of Imidazo[1,2-a]pyridin-2(3H)-one with its targets often results in the inhibition of the target’s activity. For example, when interacting with AChE, BChE, and LOX, the compound binds to the active sites of these enzymes, thereby inhibiting their activities .
Biochemical Pathways
The inhibition of these enzymes by Imidazo[1,2-a]pyridin-2(3H)-one can affect several biochemical pathways. For instance, the inhibition of AChE and BChE can impact cholinergic neurotransmission, while the inhibition of LOX can affect the arachidonic acid pathway, which is involved in the production of inflammatory mediators .
Result of Action
The molecular and cellular effects of Imidazo[1,2-a]pyridin-2(3H)-one’s action can vary depending on the specific target and biological context. For instance, the inhibition of AChE and BChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . On the other hand, the inhibition of LOX can result in decreased production of inflammatory mediators .
生化分析
Biochemical Properties
Imidazo[1,2-a]pyridin-2(3H)-one derivatives have demonstrated good inhibitory activities against acetyl cholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes play crucial roles in various biochemical reactions, and the interactions between them and Imidazo[1,2-a]pyridin-2(3H)-one could be key to understanding its biochemical properties .
Cellular Effects
Imidazo[1,2-a]pyridin-2(3H)-one has shown anticancer activities against various cancer cell lines . It has been found to inhibit cell proliferation and prevent cell regeneration and metastatic transition by selectively reducing migratory and clonogenic capacity .
Molecular Mechanism
The molecular mechanism of Imidazo[1,2-a]pyridin-2(3H)-one involves binding and inhibiting specific proteins. For instance, it has been found to play anti-cancer roles by binding and inhibiting the MARK4 protein .
准备方法
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridin-2(3H)-one can be synthesized through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridin-2(3H)-one core . Another approach involves the use of transition-metal-free oxidative coupling between 2-aminopyridine and aromatic terminal alkynes .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridin-2(3H)-one typically involves scalable synthetic routes that ensure high yield and purity. The use of environmentally benign conditions, such as electrochemical methods, has been explored to minimize the environmental impact of the synthesis process .
化学反应分析
Types of Reactions: Imidazo[1,2-a]pyridin-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms and the carbonyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridin-2(3H)-one derivatives, which can exhibit enhanced biological activities or improved physicochemical properties .
相似化合物的比较
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyrazine
属性
IUPAC Name |
3H-imidazo[1,2-a]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPVTPADXCIVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337315 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-06-2 | |
| Record name | Imidazo[1,2-a]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some novel synthetic approaches to imidazo[1,2-a]pyridin-2(3H)-one derivatives?
A1: Recent research highlights two innovative synthetic routes:
- Domino Bromination-Cyclization-Tautomerization: This method utilizes a N-2-pyridyl-β-ketoamide precursor treated with bromine. This reaction proceeds through a domino process involving bromination, intramolecular SN reaction-mediated cyclization, and keto-enol tautomerism. This allows for the formation of the fused heterocyclic system and the installation of the acyl substituent in a single step [].
- Reaction of 4-(Arylmethylene)-2-phenyloxazol-5(4H)-ones with Pyridin-2-amine: This approach employs microwave irradiation in ethylene glycol to facilitate the reaction between the starting materials, yielding a series of 3-(arylmethyl)-3-(benzoylamino)imidazo[1,2-a]pyridin-2(3H)-ones [, ].
Q2: Can imidazo[1,2-a]pyridin-2(3H)-one derivatives act as ligands in metal-organic frameworks (MOFs)?
A: Yes, research shows that a deprotonated derivative of 2,3′-biimidazo[1,2-a]pyridin-2′(3′H)-one ([obip]•−) can function as a radical anion ligand in MOFs. This ligand, generated in situ by aldol condensation and deprotonation, coordinates with Zn(II) centers to form a one-dimensional coordination polymer with notable magnetic and luminescent properties []. Similarly, a related anion radical ligand (bipo−˙), derived from imidazo[1,2-a]pyridin-2(3H)-one, coordinates with Cd(II) and Fe(II) centers to form diverse MOF structures, demonstrating the versatility of this class of compounds in materials science [].
Q3: How do the structural differences between Cd(II) and Fe(II) MOFs incorporating the (bipo−˙) ligand affect their properties?
A: Although both Cd(II) and Fe(II) can form MOFs with the (bipo−˙) ligand, differences in ionic radii and coordination preferences lead to distinct network structures and material properties []. For example, the Cd(II) MOF adopts an interpenetrated three-dimensional framework, while the Fe(II) analogue forms a one-dimensional chain network. This structural variation influences magnetic behavior, with the Cd(II) MOF displaying a unique magnetic phase transition and the Fe(II) MOF exhibiting strong antiferromagnetic coupling. Furthermore, the Fe(II) MOFs show blue-shifted fluorescence emissions compared to the Cd(II) counterpart.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


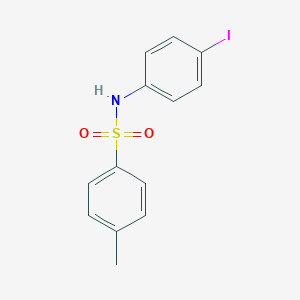
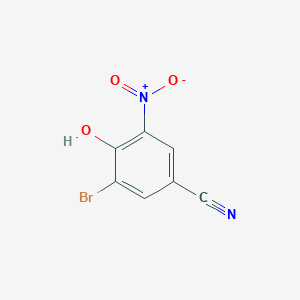
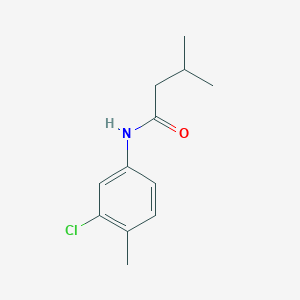
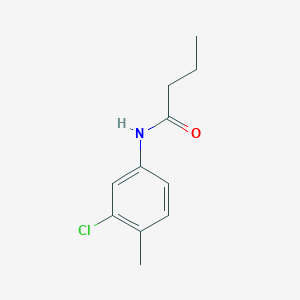
![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)
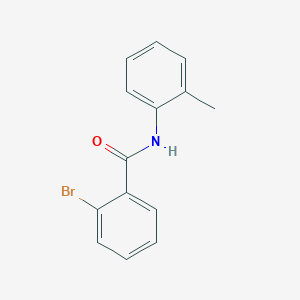

![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)



![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)

![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)
